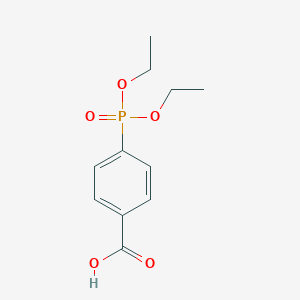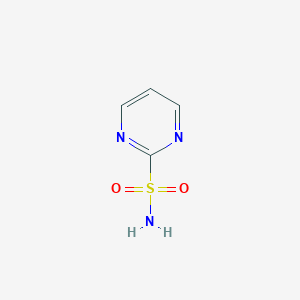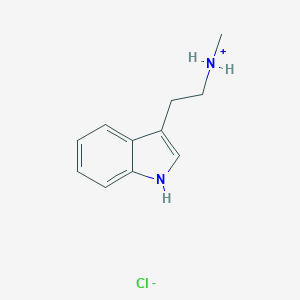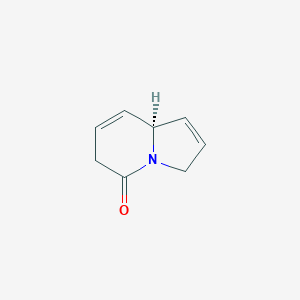
4-Bis(2-hydroxyethyl)amino-L-phenylalanine
Overview
Description
Dihydroxy Melphalan is a chemical compound with the molecular formula C13H20N2O4. It is an inactive degradation product of Melphalan, a well-known chemotherapy drug used to treat multiple myeloma and ovarian carcinoma . Dihydroxy Melphalan is formed by the hydrolysis of Melphalan via the intermediate Monohydroxy Melphalan in aqueous solutions, including cell culture medium and human plasma .
Mechanism of Action
Target of Action
Dihydroxy Melphalan, also known as Melphalan, is primarily an alkylating agent . It targets both resting and rapidly dividing tumor cells .
Mode of Action
Melphalan inhibits DNA and RNA synthesis by forming carbonium ions, which cross-link strands of DNA . This cross-linking of DNA strands inhibits the growth of cancer cells and eventually leads to cell death .
Biochemical Pathways
Melphalan affects various cellular processes and pathways. One of the significant changes observed in Melphalan-resistant cells is a metabolic switch conforming to the Warburg effect . This effect involves a shift from oxidative phosphorylation to aerobic glycolysis, a hallmark of cancer cells .
Pharmacokinetics
Melphalan’s pharmacokinetics can be predicted using a population-pharmacokinetic model . The model indicates that fat-free mass and glomerular filtration rate are the most important covariates predicting pharmacokinetics . Melphalan is metabolized primarily by spontaneous hydrolysis to monohydroxy-melphalan, dihydroxy-melphalan, and para-fluoro-phenylalanine .
Result of Action
The primary result of Melphalan’s action is the inhibition of cancer cell growth. This is achieved by cross-linking DNA strands, which prevents the cells from dividing and eventually leads to cell death .
Action Environment
The action of Melphalan can be influenced by various environmental factors. For instance, renal impairment and obesity can increase Melphalan exposure . This suggests that the patient’s physical condition can significantly impact the drug’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
Dihydroxy Melphalan interacts with various enzymes, proteins, and other biomolecules. It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Once inside the cell, Dihydroxy Melphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .
Cellular Effects
Dihydroxy Melphalan has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and causing cell cycle arrest, which results in cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dihydroxy Melphalan exerts its effects at the molecular level through a series of interactions with biomolecules. It forms covalent bonds between DNA strands, creating intrastrand cross-links . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .
Temporal Effects in Laboratory Settings
Over time, Dihydroxy Melphalan’s effects can change in laboratory settings. The intravenous formulation of Melphalan, from which Dihydroxy Melphalan is derived, is unstable and decomposes at a rate of 1% every 10 minutes . This instability effectively prohibits the study of prolonged infusions of the drug and hinders storage of blood fractions containing the drug for bulk analysis .
Dosage Effects in Animal Models
The effects of Dihydroxy Melphalan vary with different dosages in animal models. In a study on pigs, it was found that Melphalan had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .
Metabolic Pathways
Dihydroxy Melphalan is involved in several metabolic pathways. It is formed by the non-enzymatic hydrolysis of Melphalan to mono- and di-hydroxyethylamine derivatives . These compounds have minimal antitumor activity and can be ignored for purposes of pharmacodynamic analysis .
Transport and Distribution
Dihydroxy Melphalan is rapidly transported across the cell membrane due to its lipophilicity . Once inside the cell, it is almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as Melphalan and desethyl-melflufen .
Subcellular Localization
Given that it is rapidly transported into the cytoplasm and hydrolyzed to more hydrophilic molecules , it can be inferred that Dihydroxy Melphalan likely localizes within the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Melphalan typically involves the hydrolysis of Melphalan. Melphalan undergoes hydrolysis in aqueous solutions to form Monohydroxy Melphalan, which further hydrolyzes to produce Dihydroxy Melphalan . The reaction conditions for this process include the presence of water and a suitable pH range to facilitate the hydrolysis reactions.
Industrial Production Methods
Industrial production of Dihydroxy Melphalan is not common due to its status as an inactive degradation product. the synthesis of Melphalan, from which Dihydroxy Melphalan is derived, involves several steps, including the protection of the glycinic amino group, esterification, catalytic hydrogenation, bishydroxyethylation, chlorination, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy Melphalan primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of Melphalan and Monohydroxy Melphalan .
Common Reagents and Conditions
The hydrolysis reactions that produce Dihydroxy Melphalan typically require water as the solvent and a suitable pH range to facilitate the reaction. No specific reagents are required beyond those necessary to maintain the appropriate reaction conditions.
Major Products Formed
The major product formed from the hydrolysis of Melphalan is Dihydroxy Melphalan, with Monohydroxy Melphalan as an intermediate .
Scientific Research Applications
Dihydroxy Melphalan is primarily studied as a degradation product of Melphalan. Its formation and stability are important in understanding the pharmacokinetics and pharmacodynamics of Melphalan in biological systems . Research on Dihydroxy Melphalan helps in developing better formulations and delivery methods for Melphalan to improve its therapeutic efficacy and reduce side effects .
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound from which Dihydroxy Melphalan is derived.
Monohydroxy Melphalan: An intermediate in the hydrolysis of Melphalan to Dihydroxy Melphalan.
Melphalan Flufenamide: A derivative of Melphalan designed to improve its delivery and efficacy.
Uniqueness
Dihydroxy Melphalan is unique in that it is an inactive degradation product, providing insights into the stability and degradation pathways of Melphalan. Its study is essential for improving the pharmacological profile of Melphalan and developing better therapeutic strategies .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222467 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72143-20-5 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)


![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
